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Compound of Interest

Compound Name: B 220

Cat. No.: B054107 Get Quote

This technical support center provides troubleshooting guidance and answers to frequently

asked questions regarding high background staining with the B220 (CD45R) antibody in flow

cytometry experiments.

Troubleshooting Guide: High Background Staining
with B220
High background staining can obscure the distinction between positive and negative

populations, leading to inaccurate data interpretation. The following guide provides a

systematic approach to identify and resolve common causes of high background when using

the B220 antibody.

Diagram: Troubleshooting Workflow for High B220
Background
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Caption: Troubleshooting workflow for high B220 background staining.

Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background staining with the B220 antibody?

A1: High background staining with B220 can arise from several factors:

Non-specific binding: The Fc portion of the B220 antibody can bind to Fc receptors on

various immune cells, leading to false positive signals.[1][2]

Inadequate antibody titration: Using too high a concentration of the antibody can lead to non-

specific binding to low-affinity sites.[3][4]

Dead cells: Dead cells are known to non-specifically bind antibodies, contributing

significantly to background noise.

Suboptimal blocking: Inadequate blocking of non-specific binding sites on cells can result in

increased background.[2][3]
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Antibody aggregates: Aggregates in the antibody solution can lead to clumps of fluorescent

signal.[5]

Q2: Why is Fc receptor blocking crucial for B220 staining?

A2: The B220 antibody, like other antibodies, has an Fc region that can be recognized by Fc

receptors present on the surface of various hematopoietic cells, including B cells, monocytes,

and macrophages.[1][6] This interaction is not dependent on the specific recognition of the

B220 antigen and results in non-specific staining. Pre-incubating cells with an Fc blocking

reagent, such as an anti-CD16/CD32 antibody, will saturate these Fc receptors and prevent the

B220 antibody from binding non-specifically.[1][6]

Q3: How do I properly titrate my B220 antibody?

A3: Antibody titration is the process of determining the optimal antibody concentration that

provides the best separation between positive and negative populations with the lowest

background.[4][7] A typical titration involves staining a consistent number of cells with a serial

dilution of the antibody.[4] The optimal concentration is the one that gives the highest stain

index (a measure of the separation between positive and negative populations) before the

background signal in the negative population starts to increase significantly. For a detailed

procedure, refer to the "Experimental Protocols" section below.

Q4: Can the choice of B220 clone or fluorochrome affect background staining?

A4: Yes, the specific clone and fluorochrome of the B220 antibody can influence staining

quality. Different antibody clones may have varying affinities and specificities. For instance, the

RA3-6B2 clone is widely used and recognizes an epitope on the extracellular domain of CD45.

[8][9] Tandem dyes, while bright, can sometimes contribute to non-specific staining or show

increased background if not handled properly (e.g., protected from light).[10] If you consistently

experience high background with one clone or fluorochrome, testing an alternative may be

beneficial.

Q5: What is the expression pattern of B220, and could this contribute to perceived high

background?

A5: B220 (CD45R) is an isoform of the CD45 protein and is predominantly expressed on B

lymphocytes at all stages of development, from pro-B cells to mature B cells.[8][11] However, it
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is important to note that B220 is also expressed on other cell types, including plasmacytoid

dendritic cells and subsets of NK cells and activated T cells.[8][9] This broad expression pattern

could be misinterpreted as high background if the user is not expecting to see staining on these

non-B cell populations. It is always recommended to use a multi-color panel with other lineage

markers to accurately identify the cell populations of interest.

Experimental Protocols
Protocol 1: B220 Antibody Titration
This protocol outlines the steps to determine the optimal concentration of a B220 antibody for

flow cytometry.

Materials:

Single-cell suspension of interest (e.g., mouse splenocytes)

B220 antibody of unknown optimal concentration

Flow cytometry staining buffer (e.g., PBS with 1-2% BSA or FBS)

96-well U-bottom plate or microcentrifuge tubes

Flow cytometer

Procedure:

Prepare Serial Dilutions: Prepare a series of 2-fold serial dilutions of the B220 antibody in

flow cytometry staining buffer. A typical starting concentration is the manufacturer's

recommendation, with 6-8 dilution points.

Cell Preparation: Aliquot a consistent number of cells (e.g., 0.5-1 x 10^6 cells) into each well

of a 96-well plate or into separate tubes.

Fc Receptor Blocking (Recommended): Pre-incubate the cells with an Fc blocking antibody

(e.g., anti-CD16/CD32) for 10-15 minutes at 4°C.
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Staining: Add an equal volume of each antibody dilution to the corresponding cells. Include

an unstained control (cells with no antibody) and a fluorescence minus one (FMO) control if

applicable.

Incubation: Incubate for 20-30 minutes at 4°C, protected from light.

Washing: Wash the cells 1-2 times with 200 µL (for plates) or 1-2 mL (for tubes) of flow

cytometry staining buffer. Centrifuge at 300-400 x g for 5 minutes and discard the

supernatant.

Resuspension: Resuspend the cells in an appropriate volume of staining buffer for flow

cytometry analysis.

Data Acquisition and Analysis: Acquire data on a flow cytometer. For each antibody

concentration, determine the stain index of the B220 positive population. The optimal

concentration is the one that yields the highest stain index.

Data Presentation: Example Titration Data

Antibody
Dilution

Antibody
Concentration
(µg/mL)

MFI of B220+
Population

MFI of B220-
Population

Stain Index

1:100 1.0 5000 200 34.0

1:200 0.5 4800 150 38.9

1:400 0.25 4500 100 44.0

1:800 0.125 3800 80 46.5

1:1600 0.0625 2500 70 34.7

1:3200 0.03125 1500 65 22.1

Stain Index = (MFI of Positive Population - MFI of Negative Population) / (2 x Standard

Deviation of Negative Population)

Protocol 2: Staining with Fc Receptor Blocking
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This protocol provides a standard method for cell surface staining with B220, incorporating an

Fc receptor blocking step to minimize non-specific binding.

Materials:

Single-cell suspension

Fc Block reagent (e.g., anti-mouse CD16/CD32)

B220 antibody (at optimal concentration)

Viability dye (optional but recommended)

Flow cytometry staining buffer

Procedure:

Cell Preparation: Start with a single-cell suspension and ensure cell viability is >90%.

Viability Staining (Optional): If using a viability dye, stain the cells according to the

manufacturer's protocol.

Fc Receptor Blocking: Add the Fc Block reagent to the cell suspension and incubate for 10-

15 minutes at 4°C.[2]

Antibody Staining: Without washing, add the optimally titrated B220 antibody to the cells.

Incubation: Incubate for 20-30 minutes at 4°C in the dark.

Washing: Wash the cells twice with flow cytometry staining buffer.

Resuspension: Resuspend the final cell pellet in an appropriate volume of buffer for analysis.

Data Acquisition: Acquire the samples on a flow cytometer as soon as possible.

Diagram: B220 Staining Protocol with Fc Blocking
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Caption: Standard workflow for B220 staining incorporating Fc blocking.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b054107?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

